molecular formula C8H10N2O2 B15071815 5-cyclobutoxypyridazin-3(2H)-one CAS No. 1346697-82-2

5-cyclobutoxypyridazin-3(2H)-one

Cat. No.: B15071815
CAS No.: 1346697-82-2
M. Wt: 166.18 g/mol
InChI Key: SMBOUGDAVZTTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclobutoxypyridazin-3(2H)-one is a pyridazinone derivative characterized by a cyclobutoxy substituent at the 5-position of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

CAS No.

1346697-82-2

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-cyclobutyloxy-1H-pyridazin-6-one

InChI

InChI=1S/C8H10N2O2/c11-8-4-7(5-9-10-8)12-6-2-1-3-6/h4-6H,1-3H2,(H,10,11)

InChI Key

SMBOUGDAVZTTQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=O)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutoxypyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a cyclobutyl halide with a hydrazine derivative, followed by cyclization to form the pyridazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-cyclobutoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions where the cyclobutoxy group or other substituents are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent being introduced or replaced, often involving bases or acids as catalysts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyclobutoxypyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

The structural and functional properties of 5-cyclobutoxypyridazin-3(2H)-one can be contextualized by comparing it to related pyridazinone derivatives. Key analogs include:

Substituent Variations

5-Chloro-6-phenylpyridazin-3(2H)-one ()
  • Structure : Chlorine at position 5, phenyl group at position 4.
  • Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one using halides and K₂CO₃ in acetone .
  • Key Differences: The chloro substituent is electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating cyclobutoxy group.
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one ()
  • Structure : Bromine at position 5, pyridin-3-ylmethyl group at position 2.
  • Molecular Weight : 266.09 g/mol (higher due to bromine’s atomic mass) .
  • Key Differences :
    • Bromine’s larger atomic radius and polarizability may increase lipophilicity compared to cyclobutoxy.
    • The pyridinylmethyl group adds a basic nitrogen, influencing hydrogen-bonding capacity.
4-Chloro-5-cyclobutoxypyridazin-3(2H)-one ()
  • Structure : Chlorine at position 4, cyclobutoxy at position 5.
  • CAS No.: 1346697-55-9 .
  • Key Differences :
    • Positional isomerism alters electronic distribution; the 4-chloro substituent may direct reactivity differently than substituents at position 5.
    • Safety data highlights respiratory hazards, necessitating precautions during handling .
4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one ()
  • Structure : Chlorine at position 4, cyclobutylmethoxy at position 5.
  • Molecular Formula : C₉H₁₁ClN₂O₂ (MW: 214.65 g/mol) .
  • Key Differences :
    • The cyclobutylmethoxy group adds a methylene spacer, increasing steric hindrance and reducing polarity compared to cyclobutoxy.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 5-cyclobutoxy C₈H₁₀N₂O₂ 166.18 (calculated) Moderate polarity, steric hindrance
5-Chloro-6-phenylpyridazin-3(2H)-one 5-Cl, 6-Ph C₁₀H₇ClN₂O 206.63 Electrophilic, low solubility
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one 5-Br, 2-(pyridin-3-ylmethyl) C₁₀H₈BrN₃O 266.09 High lipophilicity, basic nitrogen
4-Chloro-5-cyclobutoxypyridazin-3(2H)-one 4-Cl, 5-cyclobutoxy C₇H₇ClN₂O₂ 186.60 Positional isomer, distinct reactivity
4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one 4-Cl, 5-cyclobutylmethoxy C₉H₁₁ClN₂O₂ 214.65 Increased steric bulk, lower polarity

Biological Activity

5-Cyclobutoxypyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted with a cyclobutoxy group. Its structure can be represented as follows:

C7H8N2O Molecular Formula \text{C}_7\text{H}_8\text{N}_2\text{O}\quad \text{ Molecular Formula }

The compound's unique structure contributes to its biological activity, particularly in inhibiting specific enzymes and pathways.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and fibrosis.
  • Anti-inflammatory Activity : Studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against several biological targets:

Target IC50 (µM) Effect Reference
Cyclooxygenase (COX)0.77Inhibition of prostaglandin synthesis
5-Lipoxygenase (5-LOX)0.39Reduction of leukotriene production
Glutamine-dependent enzymesVariableInhibition leading to reduced tumor growth

Case Studies

  • Anti-fibrotic Effects : A study investigated the role of this compound in models of pulmonary fibrosis. The compound demonstrated significant reduction in fibrosis markers, suggesting its potential as a therapeutic agent for idiopathic pulmonary fibrosis (IPF) .
  • Cancer Treatment : In preclinical trials, the compound was evaluated for its effects on cancer cell lines. It exhibited cytotoxicity against various cancer types, with mechanisms linked to apoptosis induction and cell cycle arrest .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects:

  • Acute Toxicity : Initial assessments indicate that this compound has a moderate toxicity profile, necessitating further investigation into its safety for clinical use.
  • Dermal and Eye Irritation : Studies have shown that the compound may cause irritation upon contact with skin or eyes; therefore, appropriate safety measures should be implemented during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.